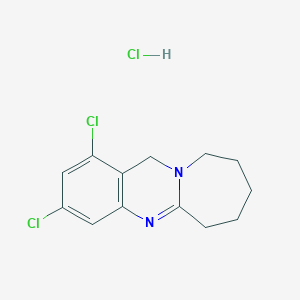

CI-1002 hydrochloride

Overview

Description

CI-1002 hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It is a selective and reversible inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a critical role in the metabolism of dopamine and other neurotransmitters in the brain.

Scientific Research Applications

CI-1002 hydrochloride has been extensively studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. The compound has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and movement. In addition, this compound has been shown to have neuroprotective effects, which may help to prevent the loss of dopaminergic neurons in the brain.

Mechanism of Action

CI-1002 hydrochloride works by selectively inhibiting the activity of this compound, which is an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting the activity of this compound, this compound increases the levels of dopamine in the brain, which can improve mood, motivation, and movement. In addition, this compound has been shown to have antioxidant properties, which may help to protect neurons from damage caused by oxidative stress.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of dopamine in the brain. Dopamine is a key neurotransmitter involved in the regulation of mood, motivation, and movement, and its deficiency is associated with a range of neurological disorders. By increasing the levels of dopamine in the brain, this compound can improve the symptoms of these disorders and improve overall brain function.

Advantages and Limitations for Lab Experiments

One of the main advantages of CI-1002 hydrochloride is its selectivity for this compound, which minimizes the risk of side effects and toxicity. In addition, the compound has been shown to have good bioavailability and can be administered orally, which makes it a convenient option for lab experiments. However, one of the main limitations of this compound is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.

Future Directions

There are several future directions for research on CI-1002 hydrochloride. One area of interest is the development of more potent and selective this compound inhibitors that can be used to treat a wider range of neurological disorders. Another area of interest is the investigation of the neuroprotective effects of this compound, which may have implications for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, the potential use of this compound as a tool for studying the role of dopamine in the brain and its effects on behavior and cognition is an area of ongoing research.

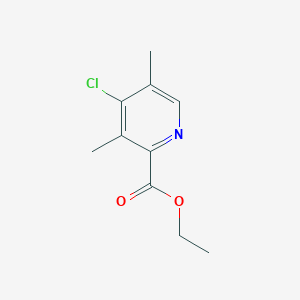

properties

CAS RN |

149062-75-9 |

|---|---|

Molecular Formula |

C13H15Cl3N2 |

Molecular Weight |

305.6 g/mol |

IUPAC Name |

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride |

InChI |

InChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H |

InChI Key |

KPVQNWQDBLOUQW-UHFFFAOYSA-N |

SMILES |

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl |

Canonical SMILES |

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl |

Other CAS RN |

149062-75-9 |

synonyms |

1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)

![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)